molecular formula C16H14N2OS B13730422 N-((Benzylthio)cyanomethyl)benzamide CAS No. 31657-19-9

N-((Benzylthio)cyanomethyl)benzamide

Cat. No.: B13730422
CAS No.: 31657-19-9
M. Wt: 282.4 g/mol
InChI Key: KEOJVGCGKRBADL-UHFFFAOYSA-N
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Description

N-((Benzylthio)cyanomethyl)benzamide is an organic compound with the molecular formula C16H14N2OS It is a benzamide derivative characterized by the presence of a benzylthio group and a cyanomethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzylthio)cyanomethyl)benzamide typically involves the reaction of benzyl mercaptan with cyanomethyl benzamide under specific conditions. One common method includes:

    Reaction of Benzyl Mercaptan with Cyanomethyl Benzamide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((Benzylthio)cyanomethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The benzylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-((Benzylthio)cyanomethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and other benzamide derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((Benzylthio)cyanomethyl)benzamide involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, blocking its activity. The benzylthio and cyanomethyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)benzamide: Similar structure but lacks the benzylthio group.

    N-[(1H-tetrazol-5-yl)methyl]benzamide: Contains a tetrazole ring instead of the benzylthio group.

Uniqueness

N-((Benzylthio)cyanomethyl)benzamide is unique due to the presence of both benzylthio and cyanomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

31657-19-9

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-[benzylsulfanyl(cyano)methyl]benzamide

InChI

InChI=1S/C16H14N2OS/c17-11-15(20-12-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,12H2,(H,18,19)

InChI Key

KEOJVGCGKRBADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(C#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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